molecular formula C13H23NO4 B1302579 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID CAS No. 669713-96-6

1-BOC-PIPERIDIN-2-YLPROPIONIC ACID

Cat. No.: B1302579
CAS No.: 669713-96-6
M. Wt: 257.33 g/mol
InChI Key: BRQMDBOVDLUBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BOC-PIPERIDIN-2-YLPROPIONIC ACID is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety

Preparation Methods

The synthesis of 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID typically involves the reaction of 2-piperidine propionic acid with p-tert-butylformate chloride. The reaction is generally carried out at low temperatures and under anhydrous conditions to avoid the formation of water decomposition products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-BOC-PIPERIDIN-2-YLPROPIONIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted under acidic conditions to yield the deprotected piperidine derivative. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BOC-PIPERIDIN-2-YLPROPIONIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications of the piperidine ring. Upon deprotection, the active piperidine derivative can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID include:

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQMDBOVDLUBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373566
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-96-6
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-2-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(tert-Butoxycarbonyl)piperidin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.